

Application Notes and Protocols for GSK805 Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **GSK805**, a potent and orally active RORyt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, in mouse models. The provided protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **GSK805** in various disease models.

Mechanism of Action

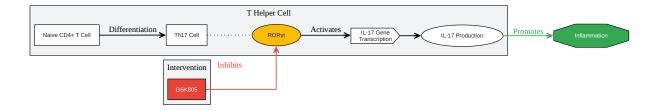
GSK805 is a small molecule inhibitor that specifically targets RORyt, a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By inhibiting RORyt, GSK805 effectively suppresses the transcriptional activity required for Th17 cell development and subsequent IL-17 production.[1][2] This mechanism of action makes GSK805 a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases.[1][3]

Signaling Pathway

The signaling pathway modulated by **GSK805** centers on the inhibition of RORyt, which disrupts the downstream signaling cascade leading to Th17 cell differentiation and function. In the nucleus of a potential Th17 cell, RORyt acts as a master regulator, binding to specific DNA regions to initiate the transcription of genes crucial for the Th17 phenotype, including the gene



for IL-17A. **GSK805** interferes with this process, leading to a reduction in Th17 cell populations and their inflammatory cytokine production.



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Caption: **GSK805** inhibits RORyt, blocking Th17 differentiation and IL-17 production.

Quantitative Data Summary

The following table summarizes the dosages and administration details of **GSK805** used in various mouse models as reported in preclinical studies.



Mouse Model	Dosage	Administ ration Route	Vehicle	Frequen cy	Study Duration	Key Findings	Referen ce
Experime ntal Autoimm une Encephal omyelitis (EAE)	10 mg/kg	Oral gavage	Not specified	Daily	Not specified	Ameliorat ed disease severity.	[2]
Experime ntal Autoimm une Encephal omyelitis (EAE)	30 mg/kg	Oral gavage	Not specified	Not specified	14 days	Inhibited Th17 cell response s in the CNS.	[2]
Citrobact er rodentiu m Infection	10 mg/kg	Oral gavage	DMSO in corn oil	Daily	Duration of experime nt	Reduced Th17 response s.	[4]
Il10-/- Colitis	10 mg/kg	Oral gavage	DMSO in corn oil	Daily	2 weeks	Reduced colonic inflamma tion.	[4]
CBir1 T cell transfer Colitis	10 mg/kg	Oral gavage	DMSO in corn oil	Daily	2 weeks	Reduced frequenc y of colonic Th17 cells.	[4]
Necrotizi ng	10 μg/g (equivale	Oral gavage	1% DMSO in	Daily	4 days	Alleviate d	



Enterocol itis (NEC)	nt to 10 mg/kg)		CMC-Na			intestinal inflamma tion.	
Diet- Induced Obesity	5 mg/kg	Not specified	Not specified	Not specified	Not specified	Suppress ed DIO and metabolic disorders	
Cholestat ic Liver Disease (Bile Duct Ligation)	Not specified	Daily oral administr ation	Not specified	Daily	Not specified	Modulate d liver inflamma tion.	[5]

Experimental Protocols

Protocol 1: Preparation of GSK805 for Oral Gavage (Corn Oil Vehicle)

This protocol is adapted from studies using a corn oil-based vehicle.[4]

Materials:

- GSK805 powder
- Dimethyl sulfoxide (DMSO)
- Corn oil (sterile)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)



Procedure:

- Calculate the required amount of GSK805: Based on the desired dosage (e.g., 10 mg/kg)
 and the number and weight of the mice, calculate the total amount of GSK805 needed.
- Prepare the vehicle: A common vehicle preparation involves 10% DMSO in corn oil.[6] For example, to prepare 1 mL of vehicle, mix 100 μL of DMSO with 900 μL of corn oil.
- Dissolve GSK805:
 - Weigh the calculated amount of GSK805 and place it in a sterile microcentrifuge tube.
 - Add a small volume of DMSO to dissolve the GSK805 completely. Vortex or sonicate briefly if necessary to aid dissolution.
 - Add the remaining volume of corn oil to reach the final desired concentration and vehicle composition.
 - Vortex the solution thoroughly to ensure a uniform suspension.
- Storage: The prepared GSK805 solution should be stored protected from light, and fresh
 preparations are recommended for each experiment.

Protocol 2: Preparation of GSK805 for Oral Gavage (CMC-Na Vehicle)

This protocol is based on studies using an aqueous-based vehicle.

Materials:

- GSK805 powder
- Dimethyl sulfoxide (DMSO)
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water



- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare the CMC-Na solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
 This may require heating and stirring to fully dissolve.
- Dissolve GSK805 in DMSO: Weigh the required amount of GSK805 and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.
- Prepare the final formulation: Add the GSK805/DMSO stock solution to the 0.5% CMC-Na solution to achieve the final desired concentration of GSK805 and a final DMSO concentration of 1%. For example, to prepare 1 mL of dosing solution, add 10 μL of the GSK805/DMSO stock to 990 μL of the 0.5% CMC-Na solution.
- Vortex: Vortex the final solution thoroughly before administration to ensure a homogenous suspension.

Protocol 3: Oral Gavage Administration in Mice

This protocol provides a general guideline for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Prepared GSK805 solution
- Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
- 1 mL syringe
- Animal scale

Procedure:



Animal Handling and Restraint:

- Weigh the mouse to determine the precise volume of the GSK805 solution to be administered. The dosing volume should typically not exceed 10 mL/kg.[7]
- Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal can breathe comfortably.

Gavage Needle Insertion:

- Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
- With the mouse held in a vertical position, gently insert the gavage needle into the mouth,
 passing it over the tongue towards the esophagus.
- Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.

Administration:

 Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the GSK805 solution.

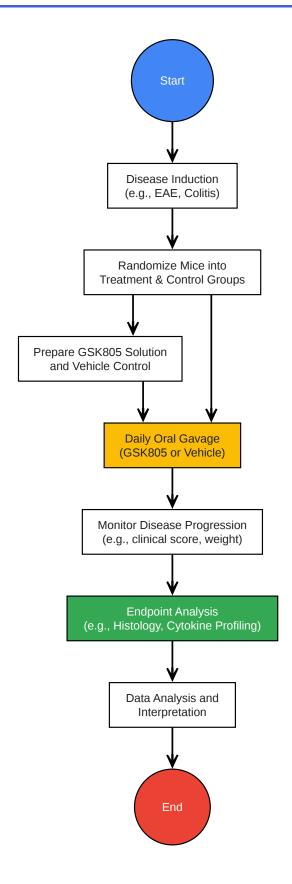
Post-Administration:

- Gently withdraw the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GSK805** in a mouse model of disease.





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Caption: A standard workflow for in vivo testing of **GSK805** in mice.



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